molecular formula C11H20N2 B8139450 rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole

rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B8139450
M. Wt: 180.29 g/mol
InChI Key: CVFHKZGZKSRXDO-AOOOYVTPSA-N
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Description

rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole: is a complex organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its unique structural framework, which includes a cyclopentyl group fused to an octahydropyrrolo[3,4-c]pyrrole ring system

Preparation Methods

The synthesis of rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole involves several steps, typically starting with the construction of the pyrrole ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron(III) chloride . The cyclopentyl group can be introduced through a series of cyclization reactions, often involving organocatalysts to ensure high stereoselectivity . Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(3aS,6aR)-5-cyclopentyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-4-11(3-1)13-7-9-5-12-6-10(9)8-13/h9-12H,1-8H2/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFHKZGZKSRXDO-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C[C@H]3CNC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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